molecular formula C10H13BrO B1266853 1-(3-Bromopropyl)-2-methoxybenzene CAS No. 38011-77-7

1-(3-Bromopropyl)-2-methoxybenzene

Cat. No. B1266853
CAS RN: 38011-77-7
M. Wt: 229.11 g/mol
InChI Key: OMTJHFBMYNREKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar methoxybenzene derivatives often involves reactions such as electrosynthesis or halogenation. For example, poly(1,3-dimethoxybenzene) was synthesized via electrochemical oxidation of the corresponding monomer in an acetonitrile solution, indicating a potential pathway for synthesizing related compounds (Martínez et al., 1998). Additionally, efficient synthesis methods for bromo-methoxybenzene derivatives have been reported, utilizing straightforward procedures and characterization techniques (Saeed et al., 2024).

Molecular Structure Analysis

Molecular structure and conformational studies of methoxyphenols and dimethoxybenzenes, such as 2-methoxyphenol and 1,2-dimethoxybenzene, have been conducted using techniques like gas-phase electron diffraction and quantum chemical calculations (Dorofeeva et al., 2009). These analyses help understand the molecular geometry and potential reactive sites of 1-(3-Bromopropyl)-2-methoxybenzene.

Chemical Reactions and Properties

Methoxybenzene compounds participate in various chemical reactions, including Claisen rearrangement, indicating their reactive nature and potential for synthesis of complex molecules (Wang Li-dong, 2008). The presence of a bromopropyl group in 1-(3-Bromopropyl)-2-methoxybenzene suggests its utility in nucleophilic substitution reactions and as an intermediate in organic synthesis.

Physical Properties Analysis

The physical properties of methoxybenzenes, including vapor pressure, vaporization enthalpies, and fusion enthalpies, are crucial for understanding their behavior in various conditions. Studies on methoxyphenols and dimethoxybenzenes provide insights into these thermodynamic properties, aiding in the prediction of physical characteristics of 1-(3-Bromopropyl)-2-methoxybenzene (Varfolomeev et al., 2010).

Chemical Properties Analysis

Analyzing the chemical properties of methoxybenzene derivatives reveals their reactivity patterns, such as susceptibility to electrophilic substitution reactions and potential for forming complexes with other molecules. Studies on substituted methoxybenzene derivatives highlight the impact of substituents on chemical behavior, offering a basis for predicting the reactivity of 1-(3-Bromopropyl)-2-methoxybenzene (Fun et al., 1997).

Scientific Research Applications

Synthesis and Properties of Sterically Protected Compounds

1-(3-Bromopropyl)-2-methoxybenzene has been utilized in the synthesis of sterically protected compounds. For example, a bulky bromobenzene derivative was prepared and used to create diphosphene and fluorenylidenephosphine, which include low-coordinate phosphorus atom(s). The presence of the p-methoxy group in these systems is indicated to cause electronic perturbation, as shown in UV–vis spectra and 31P NMR chemical shifts (Toyota et al., 2003).

Catalysis in Fragrance Synthesis

In the field of fragrance synthesis, 1-(3-Bromopropyl)-2-methoxybenzene plays a role in the catalytic process. Specifically, it has been used in a reaction catalyzed by Pd(OAc)2 in combination with P(t-Bu)3, leading to the production of valuable floral fragrances. This process demonstrates high reaction rates and chemoselectivity, making it practically feasible (Scrivanti et al., 2008).

Application in Polymer Solar Cells

A derivative of 1-(3-Bromopropyl)-2-methoxybenzene has been used in polymer solar cells (PSCs). The 3,4-bis(bromomethyl) methoxybenzene addition product of PCBM was synthesized and evaluated for photovoltaic performance in PSCs. This compound demonstrated a higher power conversion efficiency and better performance than traditional PCBM, making it a promising candidate for high-performance PSCs (Jin et al., 2016).

Radical Cyclisation in Organic Synthesis

This compound is also involved in radical cyclization processes. For instance, propargyl bromoethers, including derivatives of 1-(3-Bromopropyl)-2-methoxybenzene, have been successfully cyclized into tetrahydrofuran derivatives. This process involves electrogenerated nickel(I) tetramethylcyclam and yields high results, demonstrating its utility in organic synthesis (Esteves et al., 2007).

Atmospheric and Environmental Studies

In atmospheric and environmental studies, derivatives of methoxybenzene, including those similar to 1-(3-Bromopropyl)-2-methoxybenzene, are investigated as potential air pollutants. The gas phase reaction of these compounds with ozone, for example, has been studied to understand their impact in the troposphere. This research provides valuable data for future experimental research on these compounds (Sun et al., 2016).

Polymer Synthesis and Characterization

In polymer science, 1-(3-Bromopropyl)-2-methoxybenzene derivatives have been used in the electrochemical polymerization of 1-hydroxy-2-methoxybenzene. The resulting polymer showed good thermal stability and promising properties as blue light-emitters, indicating potential applications in electronic devices (Huang et al., 2012).

Safety and Hazards

The compound may be harmful if swallowed and can cause skin and eye irritation . It should be kept away from open flames, hot surfaces, and sources of ignition .

Future Directions

While specific future directions for “1-(3-Bromopropyl)-2-methoxybenzene” are not available, similar compounds have been studied for their potential as pharmaceuticals and other chemicals .

properties

IUPAC Name

1-(3-bromopropyl)-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-3,5,7H,4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTJHFBMYNREKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60292181
Record name 1-(3-bromopropyl)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60292181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38011-77-7
Record name NSC80671
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80671
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-bromopropyl)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60292181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Compound 17-1 (2.00 g) was dissolved in methylene chloride (50 ml), triphenylphosphine (3.58 g) and N-bromosuccinimide (2.40 g) were added under ice-cooling, and the mixture was stirred under ice-cooling for 1 hr, and further at room temperature for 15 hr. The reaction mixture was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. Diethyl ether (100 ml) was added, and the precipitated triphenylphosphine oxide was filtered off. The concentrate of the filtrate was purified by silica gel column chromatography (hexane alone) to give the object product (2.24 g) as a pale-brown oil.
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2.4 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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